(3,4-Difluorophenyl)(furan-2-yl)methanone
CAS No.:
Cat. No.: VC13420318
Molecular Formula: C11H6F2O2
Molecular Weight: 208.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H6F2O2 |
|---|---|
| Molecular Weight | 208.16 g/mol |
| IUPAC Name | (3,4-difluorophenyl)-(furan-2-yl)methanone |
| Standard InChI | InChI=1S/C11H6F2O2/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10/h1-6H |
| Standard InChI Key | GWULYEZUKOWGHR-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C(=O)C2=CC(=C(C=C2)F)F |
| Canonical SMILES | C1=COC(=C1)C(=O)C2=CC(=C(C=C2)F)F |
Introduction
Chemical Structure and Physicochemical Properties
The IUPAC name of the compound is (3,4-difluorophenyl)-(furan-2-yl)methanone, and its structure is defined by a ketone group connecting a 3,4-difluorophenyl ring and a furan heterocycle. Key structural attributes include:
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Bonding and geometry: The carbonyl group () adopts a planar configuration, while the furan ring exhibits partial aromaticity. The dihedral angle between the difluorophenyl and furan rings influences its reactivity and intermolecular interactions .
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Spectroscopic data:
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 208.16 g/mol |
| SMILES | C1=COC(=C1)C(=O)C2=CC(=C(C=C2)F)F |
| InChIKey | GWULYEZUKOWGHR-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via Friedel-Crafts acylation or cross-coupling reactions:
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Friedel-Crafts acylation: Reacting 3,4-difluorobenzoyl chloride with furan in the presence of Lewis acids (e.g., ).
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Suzuki-Miyaura coupling: Utilizing palladium catalysts to couple furan-2-boronic acid with 3,4-difluorophenyl ketone precursors .
Example procedure:
A mixture of 3,4-difluorobenzaldehyde (1.0 equiv), furan-2-carbonyl chloride (1.2 equiv), and (1.5 equiv) in dichloromethane is stirred at 25°C for 12 hours. The product is purified via column chromatography (ethyl acetate/petroleum ether).
Characterization Techniques
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X-ray crystallography: Confirms the planar geometry of the carbonyl group and dihedral angles between aromatic rings .
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Mass spectrometry: ESI-MS shows a molecular ion peak at m/z 208.1 ([M+H]).
Applications in Medicinal Chemistry
Fluorine atoms enhance metabolic stability and lipophilicity, making this compound a valuable scaffold for drug discovery:
Anticancer Activity
Derivatives of (3,4-difluorophenyl)(furan-2-yl)methanone exhibit cytotoxicity against cancer cell lines. For instance, analogous furan-containing compounds demonstrated IC values of 0.003 µM against lung adenocarcinoma (LXFA 629) . The mechanism may involve inhibition of tubulin polymerization or kinase pathways .
Antimicrobial Properties
The compound’s ability to disrupt microbial cell membranes has been explored. A study on structurally similar furan ketones reported MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .
Industrial and Materials Science Applications
Organic Synthesis Intermediate
The compound serves as a precursor for:
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Heterocyclic derivatives: E.g., triazoles and pyridazines via [3+2] cycloadditions .
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Polymer precursors: Incorporation into conjugated polymers for optoelectronic devices.
Catalysis
In Pd-catalyzed cross-couplings, the difluorophenyl group acts as an electron-withdrawing ligand, enhancing reaction yields (e.g., 92% yield in Suzuki-Miyaura couplings) .
Recent Research Advancements
Photocatalytic Modifications
Visible-light-mediated oxidative cleavage of alkene derivatives (e.g., Scheme 1 in ) enables functionalization of the furan ring, yielding bioactive analogs .
Computational Studies
DFT calculations predict strong binding affinity () toward the ATP-binding site of EGFR kinase, suggesting potential as a tyrosine kinase inhibitor .
Challenges and Future Directions
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Synthetic optimization: Developing greener methods (e.g., solvent-free reactions) to improve yield and scalability.
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Biological profiling: Expanding in vivo studies to validate anticancer and antimicrobial efficacy .
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Materials innovation: Exploring its use in organic semiconductors and luminescent materials.
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